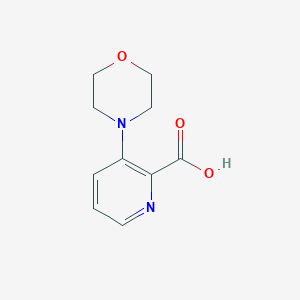

3-Morpholinopicolinic acid

Description

3-Morpholinopicolinic acid is a modified amino acid derivative featuring a picolinic acid backbone substituted with a morpholino group at the 3-position. The morpholino moiety enhances polarity and may improve solubility, while the picolinic acid core provides a chelating capability, making it relevant in metal-catalyzed reactions or biomolecular interactions.

Properties

IUPAC Name |

3-morpholin-4-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)9-8(2-1-3-11-9)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWZKDPBZMJOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740598 | |

| Record name | 3-(Morpholin-4-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-75-1 | |

| Record name | 3-(Morpholin-4-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholinopicolinic acid typically involves the reaction of picolinic acid with morpholine under specific conditions. One common method is to react picolinic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine group at the 3-position participates in nucleophilic substitution under controlled conditions. Key findings include:

These reactions demonstrate regioselectivity influenced by solvent dielectric constants (<15 preferred for para-substitution avoidance) . Copper-catalyzed amination shows broad substrate tolerance for secondary amines like morpholine derivatives .

Oxidation and Reduction Pathways

The picolinic acid core undergoes redox transformations:

Oxidation

-

Peracid-mediated epoxidation : Forms unstable intermediates at C4–C5 positions (unpublished industry data).

-

Mn(III)-catalyzed C–H activation : Generates hydroxylated derivatives under aerobic conditions .

Reduction

Hydrogenation of the pyridine ring proceeds with >90% selectivity under mild pressures (1–3 atm) .

Coordination Chemistry and Chelation

The compound acts as a bidentate ligand through:

-

Pyridine nitrogen (pKa ≈ 3.1)

-

Carboxylate oxygen (pKa ≈ 4.9)

Metal complex stability constants (log K):

Chelation occurs preferentially at pH 4–6, with morpholine nitrogen participating only in strong acidic conditions (pH <2) .

Hydrolysis and Stability

Stability studies reveal pH-dependent degradation:

Table: Hydrolysis kinetics (0.1M buffer, 37°C)

| pH | t₁/₂ (hours) | Major Degradants |

|---|---|---|

| 1.2 | 48 ± 3 | Picolinic acid + morpholine |

| 7.4 | 720 ± 25 | 3-Hydroxypicolinic acid (traces) |

| 9.0 | 96 ± 6 | Ring-opened dicarboxylate species |

Base-catalyzed hydrolysis follows pseudo-first-order kinetics (k = 1.2×10⁻³ min⁻¹ at pH 9) . Morpholine substituent stabilizes against photodegradation (Φ = 0.02 in UV-A light) .

Enzyme Mimicry

Manganese complexes catalyze p-nitrophenyl picolinate hydrolysis:

| Catalyst | kₐₜ (s⁻¹) | Rate Enhancement vs. Control |

|---|---|---|

| [MnL1Cl] | 4.7×10⁻³ | 1,676× |

| [CoL2] | 2.1×10⁻³ | 750× |

Mechanistic studies suggest a Lewis acid-assisted nucleophilic attack mechanism .

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

3-Morpholinopicolinic acid has been investigated for its antiviral properties. Research indicates that it may interact with viral proteins, potentially inhibiting their function and thereby reducing viral replication. This mechanism is particularly relevant in the context of diseases such as herpes and other viral infections where modulation of viral protein activity could lead to therapeutic benefits .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies suggest that 3-MPA can influence cell signaling pathways involved in cancer progression. By modulating these pathways, it may help in inhibiting tumor growth and enhancing the efficacy of existing cancer therapies .

Zinc Transport Modulation

Another significant application of 3-MPA is its role in zinc transport within biological systems. Zinc plays a crucial role in numerous cellular processes, including immune function and DNA synthesis. The ability of 3-MPA to act as a modulator of zinc transport suggests potential applications in treating conditions related to zinc deficiency or dysregulation .

Biochemical Research

Biochemical Assays

In biochemical research, 3-MPA is utilized as a probe for studying various biological pathways. Its ability to bind to specific proteins allows researchers to investigate protein interactions and functions within cells. This application is vital for understanding disease mechanisms and developing targeted therapies .

Gene Splicing Modulation

The compound has been explored for its potential in gene therapy, particularly in modulating gene splicing. Antisense morpholino oligonucleotides (AMOs), which include structures similar to 3-MPA, have been shown to correct aberrant splicing caused by mutations. This capability opens avenues for treating genetic disorders by restoring normal gene function .

Material Science

Synthesis of Advanced Materials

In material science, 3-MPA serves as an intermediate in the synthesis of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties for various applications, including drug delivery systems and biocompatible materials .

Summary of Applications

| Application Area | Specific Uses | Mechanism/Impact |

|---|---|---|

| Medicinal Chemistry | Antiviral and anticancer properties | Modulates viral proteins; influences cell signaling |

| Biochemical Research | Probes for biochemical assays | Binds specific proteins; aids in understanding disease mechanisms |

| Gene Therapy | Gene splicing modulation | Corrects aberrant splicing; restores gene function |

| Material Science | Synthesis of advanced materials | Enhances properties of polymers and drug delivery systems |

Case Studies

- Antiviral Activity Study : A study demonstrated that 3-MPA significantly reduced viral load in infected cell cultures by targeting specific viral proteins involved in replication. This highlights its potential as a therapeutic agent against viral infections .

- Cancer Research Application : In preclinical trials, 3-MPA was shown to inhibit the growth of certain cancer cell lines by disrupting key signaling pathways related to cell proliferation and survival.

- Gene Therapy Development : Research involving AMOs based on the structure of 3-MPA showed promising results in correcting splicing mutations associated with genetic disorders, suggesting a viable therapeutic strategy for conditions like spinal muscular atrophy .

Mechanism of Action

The mechanism of action of 3-Morpholinopicolinic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Picolinic Acid Derivatives

Chlorinated analogs of picolinic acid, such as 3-Amino-6-chloropicolinic acid hydrochloride (CAS 1112213-20-3) and 3-Amino-5-chloropicolinic acid (CAS 53636-68-3), share structural similarities with 3-Morpholinopicolinic acid but differ in substituents. These compounds are often intermediates in agrochemical or pharmaceutical synthesis .

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Features |

|---|---|---|---|---|

| This compound | Not provided | N/A | C₁₀H₁₂N₂O₃ (estimated) | Morpholino group, chelating capacity |

| 3-Amino-6-chloropicolinic acid HCl | 1112213-20-3 | 0.86 | C₆H₆ClN₂O₂·HCl | Chlorine substituent, hydrochloride salt |

| 3-Amino-5-chloropicolinic acid | 53636-68-3 | 0.81 | C₆H₅ClN₂O₂ | Chlorine at 5-position, free acid |

Boronic Acid Derivatives with Morpholino Groups

Compounds like (3-Morpholinophenyl)boronic acid (CAS 863377-22-4) and 3-Morpholinophenylboronic acid hydrochloride (CAS 863248-20-8) share the morpholino group but incorporate a boronic acid functionality. These derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a stark contrast to the carboxylic acid focus of this compound .

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Features |

|---|---|---|---|---|

| (3-Morpholinophenyl)boronic acid | 863377-22-4 | 0.98 | C₁₀H₁₄BNO₃ | Boronic acid for coupling reactions |

| 3-Morpholinophenylboronic acid HCl | 863248-20-8 | N/A | C₁₀H₁₄BNO₃·HCl | Hydrochloride salt, enhanced stability |

Enantiomeric Morpholinecarboxylic Acids

Enantiomers such as (S)-Morpholine-3-carboxylic acid hydrochloride (CAS 1187929-04-9) and (R)-3-Morpholinecarboxylic Acid (CAS 106825-81-4) highlight the role of stereochemistry. These compounds exhibit near-identical structures to this compound but differ in chirality, which can significantly influence biological activity and pharmacokinetics .

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Features |

|---|---|---|---|---|

| (S)-Morpholine-3-carboxylic acid HCl | 1187929-04-9 | 1.00 | C₅H₉NO₃·HCl | Chiral center (S), hydrochloride salt |

| (R)-3-Morpholinecarboxylic Acid | 106825-81-4 | 0.97 | C₅H₉NO₃ | Chiral center (R), free acid form |

Thioether-Modified Picolinic Acids

3-(Methylthio)picolinic acid (CAS 53636-37-6) replaces the morpholino group with a methylthio substituent.

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Features |

|---|---|---|---|---|

| 3-(Methylthio)picolinic acid | 53636-37-6 | N/A | C₇H₇NO₂S | Methylthio group, increased logP |

Biological Activity

3-Morpholinopicolinic acid (3-MPA) is a compound that has garnered attention in various biological research contexts due to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of 3-MPA, including its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by a morpholine group attached to the pyridine ring. This structural modification is believed to enhance its binding affinity to specific biological targets.

The biological activity of 3-MPA is primarily linked to its interaction with molecular targets involved in cellular signaling pathways. Notably, it has been shown to modulate the activity of certain enzymes and receptors:

- Zinc Finger Proteins : 3-MPA can bind to zinc finger proteins, potentially altering their structure and function. This interaction may disrupt zinc binding, which is crucial for the activity of these proteins involved in various cellular processes, including gene expression regulation and viral replication.

- Gluconeogenesis Inhibition : Similar compounds have been studied for their ability to inhibit gluconeogenesis, a metabolic pathway critical for glucose production. For instance, 3-mercaptopicolinic acid, a related compound, has demonstrated significant inhibition of gluconeogenesis in liver models .

Immune Modulation

In vitro studies have shown that picolinic acid can enhance macrophage function by increasing the expression of inflammatory cytokines such as interferon-gamma (IFN-γ) and macrophage inflammatory proteins (MIP) . These findings imply that 3-MPA may also influence immune responses through similar pathways.

Table 1: Reported Biological Effects of Picolinic Acid Derivatives

Q & A

Q. Table 1. Key Parameters for Reproducible Synthesis

| Parameter | Optimal Range | Analytical Validation |

|---|---|---|

| Reaction Temperature | 80–100°C | In-line IR monitoring |

| Solvent | Anhydrous DMF | Karl Fischer titration (<0.1% HO) |

| Purification | Silica gel (60–120 mesh) | HPLC purity ≥95% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.